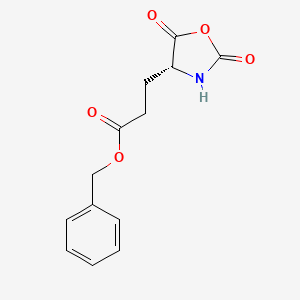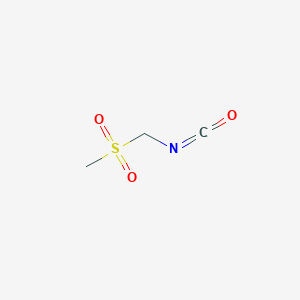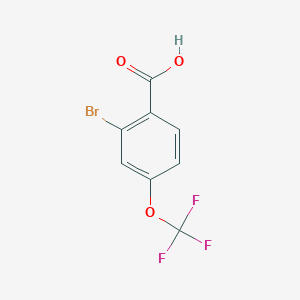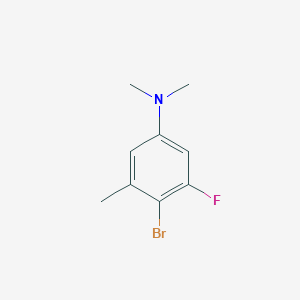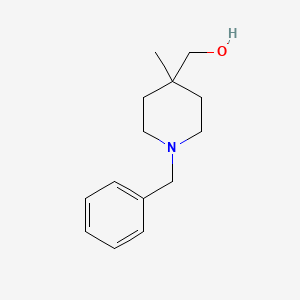![molecular formula C8H11FN2 B1528431 [4-(aminomethyl)-2-fluorophenyl]methanamine CAS No. 1017264-58-2](/img/structure/B1528431.png)
[4-(aminomethyl)-2-fluorophenyl]methanamine
Descripción general
Descripción
[4-(aminomethyl)-2-fluorophenyl]methanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group attached to a benzylamine structure, with a fluorine atom at the 3-position on the benzene ring.
Aplicaciones Científicas De Investigación
[4-(aminomethyl)-2-fluorophenyl]methanamine has a wide range of scientific research applications. It is used in the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands . Additionally, it serves as a potassium channel blocking agent and is involved in the synthesis of 18F-labeled compounds for use in medical imaging . The compound’s unique chemical structure makes it valuable in various fields, including chemistry, biology, medicine, and industry.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Aminomethyl-3-fluoro-benzylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This interaction is significant for the synthesis of 18F-labeled compounds, which are essential in medical imaging and diagnostics. Additionally, 4-Aminomethyl-3-fluoro-benzylamine is involved in the inhibition of nitrilase (EC 3.5.5.1), an enzyme that hydrolyzes nitriles to carboxylic acids .
Cellular Effects
4-Aminomethyl-3-fluoro-benzylamine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of trypsin-1, a serine protease involved in numerous physiological processes . The compound’s impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 4-Aminomethyl-3-fluoro-benzylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the α- and γ-carboxyl groups of folic acid, forming 18F-labeled folate . This binding interaction is crucial for its role in medical imaging. Additionally, 4-Aminomethyl-3-fluoro-benzylamine inhibits nitrilase, affecting the hydrolysis of nitriles . These interactions highlight the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminomethyl-3-fluoro-benzylamine can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that 4-Aminomethyl-3-fluoro-benzylamine is stable under specific conditions but may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of its stability and degradation.
Dosage Effects in Animal Models
The effects of 4-Aminomethyl-3-fluoro-benzylamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. These findings underscore the importance of dosage optimization in preclinical studies.
Metabolic Pathways
4-Aminomethyl-3-fluoro-benzylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to undergo biotransformation in recombinant E. coli, producing benzylamine . This metabolic pathway is significant for the compound’s bioproduction and potential industrial applications. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its metabolic profile.
Transport and Distribution
The transport and distribution of 4-Aminomethyl-3-fluoro-benzylamine within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
4-Aminomethyl-3-fluoro-benzylamine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in cellular processes and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(aminomethyl)-2-fluorophenyl]methanamine can be achieved through various synthetic routes. One common method involves the use of 1,2-benzisoxazole as a practical electrophilic primary amine source, enabling a mild and general copper-hydride-catalyzed hydroamination of alkenes and alkynes to form primary amines . This method provides access to a broad range of chiral α-branched primary amines and linear primary amines.
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often start with the nitration of benzene, followed by bromination and subsequent conversion of the nitro group to an amine . The final product is obtained through purification and isolation techniques.
Análisis De Reacciones Químicas
Types of Reactions: [4-(aminomethyl)-2-fluorophenyl]methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with folic acid results in the formation of 18F-labeled folate, which is an important building block for the synthesis of 18F-labeled compounds .
Mecanismo De Acción
The mechanism of action of [4-(aminomethyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it acts as a potassium channel blocking agent, which can influence cellular signaling and function . The compound’s ability to form chelates with iron(III) ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to [4-(aminomethyl)-2-fluorophenyl]methanamine include 4-Fluorobenzylamine, 4-Chlorobenzylamine, 4-(Trifluoromethyl)benzylamine, and 4-Methoxybenzylamine .
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
[4-(aminomethyl)-3-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBVROLKSYLUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)


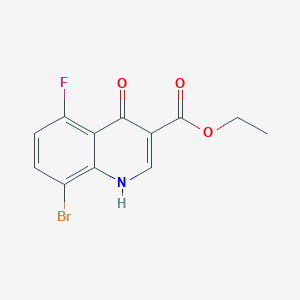


![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)
